H-9 dihydrochloride

Overview

Description

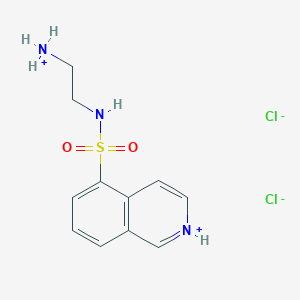

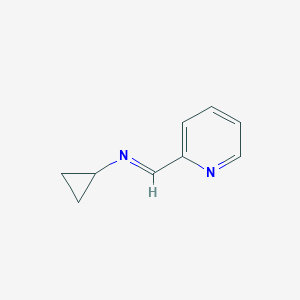

H-9 Dihydrochloride is a protein kinase inhibitor . Its chemical structure consists of C₁₁H₁₅Cl₂N₃O₂S . Protein kinases play crucial roles in cellular signaling, regulating processes like cell growth, differentiation, and metabolism.

Mechanism of Action

Target of Action

H-9 dihydrochloride is primarily a protein kinase A (PKA) inhibitor . PKA is a key enzyme in the cyclic AMP (cAMP) signaling pathway, which regulates numerous cellular responses such as gene transcription, cell growth, and apoptosis .

Mode of Action

This compound interacts with its target, PKA, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal signaling pathways regulated by PKA, leading to changes in cellular responses .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cAMP signaling pathway . By inhibiting PKA, this compound disrupts the normal functioning of this pathway, which can affect various downstream effects such as gene transcription, cell growth, and apoptosis .

Result of Action

This compound’s inhibition of PKA leads to a significant reduction in the excitatory response to 5-HT . It also has a direct effect on pharyngeal activity . Furthermore, this compound inhibits signal transduction and cell growth in epidermal growth factor (EGF)-dependent epithelial cell lines .

Biochemical Analysis

Biochemical Properties

H-9 dihydrochloride interacts with several enzymes and proteins. It is known to inhibit more effectively cyclic nucleotide-dependent protein kinases than other kinases . It also significantly reduces the excitatory response to 5-HT . These interactions underline the role of this compound in biochemical reactions.

Cellular Effects

This compound has a direct effect on pharyngeal activity . It also inhibits signal-transduction and cell growth in EGF (epidermal growth factor)-dependent epithelial cell lines . These effects highlight the influence of this compound on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It exerts its effects at the molecular level, leading to changes in gene expression .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those involving protein kinases

Preparation Methods

H-9 Dihydrochloride can be synthesized using various methods. Although specific synthetic routes are not widely documented, it is available commercially. Industrial production methods likely involve efficient chemical synthesis to achieve high purity.

Chemical Reactions Analysis

H-9 Dihydrochloride undergoes reactions typical of protein kinase inhibitors:

Oxidation: It may be susceptible to oxidation under certain conditions.

Reduction: Reduction reactions could modify its functional groups.

Substitution: Halogen atoms (such as chlorine) may be substituted. Common reagents include reducing agents (e.g., sodium borohydride), halogenating agents (e.g., thionyl chloride), and organic solvents (e.g., dichloromethane). Major products depend on the specific reaction conditions.

Scientific Research Applications

H-9 Dihydrochloride finds applications in:

Cell Signaling Studies: Inhibiting protein kinases helps dissect signaling pathways.

Neuroscience: Investigating neuronal function and neurotransmitter pathways.

Cancer Research: Studying aberrant kinase activity in cancer cells.

Drug Development: Screening potential kinase inhibitors.

Comparison with Similar Compounds

H-9 Dihydrochloride shares similarities with other kinase inhibitors, such as H8 Dihydrochloride and H7. its unique features set it apart. Similar compounds include staurosporine, H89, and KT5720 .

Properties

IUPAC Name |

N-(2-aminoethyl)isoquinoline-5-sulfonamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S.2ClH/c12-5-7-14-17(15,16)11-3-1-2-9-8-13-6-4-10(9)11;;/h1-4,6,8,14H,5,7,12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLCYSFLYMHCBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-[[1-[[(Methylsulfonyl)oxy]methyl]-2-(phenylmethoxy)ethoxy]methyl]phosphonic acid diethyl ester](/img/structure/B44177.png)

![Methyl (4R)-4-[(1S,2S,4R,5R,7R,10R,11S,14R,15R,18S)-7-ethoxycarbonyloxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadecan-15-yl]pentanoate](/img/structure/B44182.png)